molecular formula C21H23N5O6 B2515226 N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1775425-42-7

N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2515226
CAS RN: 1775425-42-7
M. Wt: 441.444
InChI Key: XAWMKMCFLQZIDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel derivatives of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one was achieved by reacting the core compound with N-arylchloroacetamides and 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles in the presence of K2CO3 in DMF. This process led to the formation of compounds with potential antimicrobial activity, as demonstrated in the agar well diffusion assay . Similarly, the synthesis of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide involved the reaction of 6-methyluracil with 2-chloromethyltiiran, followed by a subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using various analytical techniques. X-ray analysis, NMR, and IR spectroscopy were employed to verify the structure of N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide . The molecular docking studies provided insights into the binding activity of the antimicrobial agents towards the active site of tRNA (guanine37-N1)-methyltransferase, suggesting a mechanism of action for these novel compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were characterized by the interaction of specific precursors in suitable solvents and the presence of catalysts. The formation of the target compounds was facilitated by the reactivity of chloroacetamides and chloromethyl-oxadiazoles with the core pyrimidinone structures . The internal rotation of the thietanyl group in the synthesized N-(2,4-dichlorophenyl) derivative was analyzed through computer modeling, indicating its conformational behavior in different solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural analysis and the observed antimicrobial activity. The compounds demonstrated better antimicrobial activity than the reference drug Streptomycin, indicating their potential as effective antimicrobial agents . The conformational analysis through computer modeling suggested that the physical properties of the compounds are influenced by the internal rotation of substituent groups, which can affect their solubility and reactivity in various solvents .

Scientific Research Applications

Synthesis and Application in Heterocyclic Compound Formation

N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide serves as a precursor in the synthesis of various polyheterocyclic ring systems. It is utilized for constructing new compounds by reacting with different types of arylidene malononitriles and other reagents, leading to the formation of derivatives with potential applications in the field of medicinal chemistry (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Role in Antibacterial Properties

The compound is involved in synthesizing heterocycles that exhibit antimicrobial properties. These synthesized heterocyclic compounds, derived from N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide, have been evaluated for their potential as antibacterial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Contribution in Microwave Irradiation Synthesis

This compound also plays a significant role in the microwave-irradiated synthesis of heterocyclic systems. Utilizing microwave irradiation enhances the speed and efficiency of synthesizing such compounds, with potential applications in pharmaceutical research, specifically for antimicrobial and antituberculosis activities (Patel, Pathan, & Soni, 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6/c1-12-22-19(24-32-12)18-14-6-4-5-9-25(14)21(29)26(20(18)28)11-17(27)23-13-7-8-15(30-2)16(10-13)31-3/h7-8,10H,4-6,9,11H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWMKMCFLQZIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide

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